molecular formula C7H11BrO2 B1587140 Allyl 2-bromo-2-methylpropionate CAS No. 40630-82-8

Allyl 2-bromo-2-methylpropionate

Cat. No. B1587140
CAS RN: 40630-82-8
M. Wt: 207.06 g/mol
InChI Key: WIPLNCYPGHUSGF-UHFFFAOYSA-N
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Description

Allyl 2-bromo-2-methylpropionate, also known as prop-2-enyl 2-bromo-2-methylpropanoate, is a compound with the molecular formula C7H11BrO2 . It exhibits promising therapeutic potential against various afflictions and plays a pivotal role as an intermediary in pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of Allyl 2-bromo-2-methylpropionate can be represented by the linear formula BrC(CH3)2CO2CH2CH=CH2 . The compound has a molecular weight of 207.07 g/mol .


Physical And Chemical Properties Analysis

Allyl 2-bromo-2-methylpropionate has a boiling point of 50-51 °C/12 mmHg and a density of 1.302 g/mL at 25 °C . Its refractive index at 20°C is 1.462 .

Scientific Research Applications

Chemical Synthesis Intermediate

Allyl 2-bromo-2-methylpropionate: is widely used as an intermediate in chemical syntheses. Its structure, containing both a bromo group and an allyl group, makes it a versatile reagent for forming carbon-carbon bonds through various reactions such as cross-coupling reactions .

Polymerization Initiator

This compound serves as an initiator for atom transfer radical polymerization (ATRP), a method of controlled radical polymerization that allows for the synthesis of polymers with precise structures . It’s particularly useful for generating polymers with defined end-groups, which can be further functionalized.

Material Science Research

In material science, Allyl 2-bromo-2-methylpropionate is utilized to modify the surface properties of materials. By grafting this molecule onto surfaces, researchers can alter hydrophobicity, adhesion, and other characteristics important for material performance .

Medicinal Chemistry

The bromo and ester groups present in Allyl 2-bromo-2-methylpropionate are functional groups of interest in medicinal chemistry. They can be used to create prodrugs or to modify pharmacokinetic properties of therapeutic agents .

Organic Electronics

In the field of organic electronics, Allyl 2-bromo-2-methylpropionate can be employed to synthesize organic semiconductors. These semiconductors are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Catalysis

Allyl 2-bromo-2-methylpropionate: can act as a ligand or a co-catalyst in various catalytic systems. Its ability to coordinate to metal centers is valuable in catalysis research, particularly in the development of new catalytic processes .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation applications. It can be used to attach biomolecules to various substrates or to each other, which is useful in biochemistry and molecular biology studies .

Environmental Science

In environmental science, Allyl 2-bromo-2-methylpropionate can be used to study degradation processes and to develop methods for the removal of organic pollutants from the environment .

Safety and Hazards

Allyl 2-bromo-2-methylpropionate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, and wearing appropriate protective equipment .

properties

IUPAC Name

prop-2-enyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPLNCYPGHUSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403930
Record name Allyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-bromo-2-methylpropionate

CAS RN

40630-82-8
Record name Allyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2-bromo-2-methylpropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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